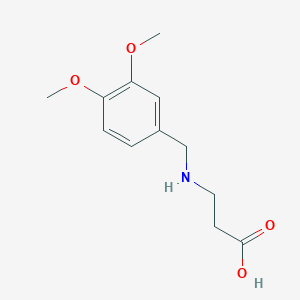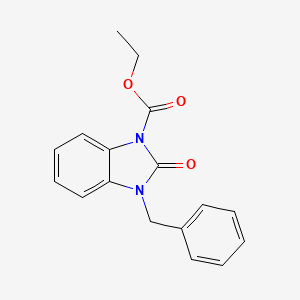
N-(3,4-dimethoxybenzyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-beta-alanine, also known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a derivative of beta-alanine, which is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that is found in high concentrations in skeletal muscles and the brain.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-beta-alanine has been studied for its potential applications in various fields, including drug discovery, organic synthesis, and materials science. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. N-(3,4-dimethoxybenzyl)-beta-alanine has also been used as a building block in the synthesis of novel organic molecules and materials.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-beta-alanine exerts its biological effects by acting as a prodrug, which means that it is converted into its active form in vivo. N-(3,4-dimethoxybenzyl)-beta-alanine is metabolized by the enzyme carboxylesterase to form 3,4-dimethoxybenzyl alcohol, which then undergoes oxidation to form 3,4-dimethoxybenzaldehyde. This aldehyde is then converted into its corresponding acid, which is the active form of N-(3,4-dimethoxybenzyl)-beta-alanine. The mechanism of action of N-(3,4-dimethoxybenzyl)-beta-alanine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxybenzyl)-beta-alanine has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. In addition, N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have antibacterial activity against various strains of bacteria. N-(3,4-dimethoxybenzyl)-beta-alanine has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used as a building block in the synthesis of novel organic molecules and materials. Another advantage is its potential applications in drug discovery, organic synthesis, and materials science. However, a limitation of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its potential toxicity. N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxybenzyl)-beta-alanine. One area of research is the development of new drugs based on N-(3,4-dimethoxybenzyl)-beta-alanine. N-(3,4-dimethoxybenzyl)-beta-alanine has shown promise as an anticancer, antiviral, and antibacterial agent, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another area of research is the synthesis of novel organic molecules and materials using N-(3,4-dimethoxybenzyl)-beta-alanine as a building block. N-(3,4-dimethoxybenzyl)-beta-alanine has already been used in the synthesis of various compounds, and further research may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-beta-alanine and its potential applications in various fields.
Synthesemethoden
N-(3,4-dimethoxybenzyl)-beta-alanine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with beta-alanine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethoxybenzyl chloride with beta-alanine in the presence of a base. The purity of N-(3,4-dimethoxybenzyl)-beta-alanine can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)8-13-6-5-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCXKFEFBZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2426353.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)
![1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426355.png)

![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![1-[(2-Fluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2426358.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)



![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426370.png)
